molecular formula C10H14BFO3 B126397 4-Butoxy-3-fluorophenylboronic acid CAS No. 156487-13-7

4-Butoxy-3-fluorophenylboronic acid

Cat. No. B126397
CAS RN: 156487-13-7
M. Wt: 212.03 g/mol
InChI Key: JVHCUZXLXOUYHX-UHFFFAOYSA-N
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Description

4-Butoxy-3-fluorophenylboronic acid is a chemical compound with the linear formula H3C(CH2)3OC6H3(F)B(OH)2 . It has been used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .


Synthesis Analysis

The primary method for the synthesis of boronic acids like 4-Butoxy-3-fluorophenylboronic acid is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular formula of 4-Butoxy-3-fluorophenylboronic acid is C10H14BFO3 . It has a molecular weight of 212.03 .


Chemical Reactions Analysis

Boronic acids like 4-Butoxy-3-fluorophenylboronic acid are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the synthesis of biologically active compounds and in the development of pharmaceuticals .


Physical And Chemical Properties Analysis

4-Butoxy-3-fluorophenylboronic acid is a solid compound . It has a melting point of 91-96 °C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Synthesis of Novel Compounds

“4-Butoxy-3-fluorophenylboronic acid” can be used in the synthesis of novel compounds. For instance, it can be used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These compounds have potential applications in various fields such as electronics and optics.

Cross-Coupling Reactions

This compound can be used as a reactant in cross-coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . Cross-coupling reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers.

Synthesis of Biologically Active Terphenyls

“4-Butoxy-3-fluorophenylboronic acid” can be used to synthesize novel biologically active terphenyls . Terphenyls are a class of compounds that have shown potential in various biological applications, including as anticancer and antimicrobial agents.

Synthesis of Potent Leukotriene B4 Receptor Agonists

This compound can also be used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . Leukotriene B4 receptors play a crucial role in inflammatory responses, and agonists for these receptors could have potential therapeutic applications in treating inflammatory diseases.

Material Science Applications

Given its ability to form novel liquid crystalline compounds , “4-Butoxy-3-fluorophenylboronic acid” could have potential applications in material science, particularly in the development of new liquid crystal displays (LCDs).

Pharmaceutical Research

The ability of this compound to participate in the synthesis of biologically active compounds and potent leukotriene B4 receptor agonists suggests potential applications in pharmaceutical research, particularly in drug discovery and development.

Safety and Hazards

4-Butoxy-3-fluorophenylboronic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-Butoxy-3-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by 4-Butoxy-3-fluorophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be a solid at room temperature , which could impact its bioavailability.

Result of Action

The result of the action of 4-Butoxy-3-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-Butoxy-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the efficacy and stability of the compound.

properties

IUPAC Name

(4-butoxy-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHCUZXLXOUYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584279
Record name (4-Butoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3-fluorophenylboronic acid

CAS RN

156487-13-7
Record name B-(4-Butoxy-3-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156487-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (T-8) (97.5 g) obtained in the above procedure was dissolved in dried THF (500 ml) and the solution was cooled to −70° C. n-BuLi (241 ml) was added dropwise under an atmosphere of nitrogen, and the stirring was continued at −70° C. for another 2 hours. Then, trimethyl borate (62.4 g) in a dried THF solution was added dropwise slowly at −70° C., and the mixture was warmed up to room temperature. The stirring was continued for another 16 hours. After the completion of the reaction, 2N—HCl (200 ml) was added to the reaction mixture. The mixture was extracted with toluene, and the organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to leave pale brown solids. Recrystallization (heptane:toluene=4:1 by volume) gave the compound (T-9) as colorless powders (54.8 g) in 66% yield.
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
241 mL
Type
reactant
Reaction Step Two
Quantity
62.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
66%

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